molecular formula C11H20N2O3 B13450696 tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate

tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate

Cat. No.: B13450696
M. Wt: 228.29 g/mol
InChI Key: WMKHQNBBBFMHBU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a 6-oxo group and a tert-butoxycarbonyl (Boc)-protected amine at the (2R)-position. The Boc group is widely employed in organic synthesis as a protective moiety for amines due to its stability under basic and nucleophilic conditions, and its ease of removal under acidic conditions .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[[(2R)-6-oxopiperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-8-5-4-6-9(14)13-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

WMKHQNBBBFMHBU-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(=O)N1

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Catalytic Asymmetric Methods

A notable approach involves catalytic asymmetric synthesis or chiral resolution techniques to ensure the (2R) stereochemistry. One patent (CN104672180B) describes a chiral preparation method for a closely related tert-butyl carbamate derivative, using phase transfer catalysis (PTC) combined with hydrogen peroxide under alkaline conditions. This method achieves selective oxidation and chiral induction with good yield and industrial applicability. Although the exact compound differs, the methodology is adaptable for synthesizing tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate by employing a suitable chiral precursor and reaction conditions.

Key features:

  • Use of phase transfer catalyst (PTC) to facilitate reaction between hydrophilic and hydrophobic phases,
  • Hydrogen peroxide as a mild oxidant,
  • Alkaline medium to promote selective transformation,
  • High stereoselectivity and yield,
  • Simple operation and post-reaction treatment.

Protection of Amino Group via Carbamate Formation

The carbamate group is typically introduced by reacting the corresponding amine intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. This step protects the amine functionality and stabilizes the molecule for further transformations.

Typical conditions:

  • Solvent: dichloromethane or tetrahydrofuran,
  • Base: triethylamine or sodium bicarbonate,
  • Temperature: 0 to room temperature,
  • Reaction time: 1–4 hours.

This method is well-established and ensures high purity of the tert-butyl carbamate derivative.

Synthesis of the Piperidin-2-one Core

The 6-oxopiperidin-2-yl moiety is often synthesized via cyclization of amino acid derivatives or by selective oxidation of piperidine rings. The stereochemistry at C-2 is introduced or preserved by using chiral starting materials such as (R)-2-amino-6-hydroxyhexanoic acid derivatives or via asymmetric catalytic hydrogenation.

Representative Synthetic Route

Step Reaction Description Reagents and Conditions Outcome
1 Synthesis of (2R)-6-oxopiperidin-2-yl intermediate Starting from chiral amino acid derivative, cyclization under acidic/basic catalysis Formation of chiral piperidinone ring
2 Methylation/linker attachment Alkylation with formaldehyde or equivalent Introduction of methyl linker at nitrogen
3 Protection of amine as tert-butyl carbamate Reaction with tert-butyl chloroformate, base, solvent at 0–25°C Formation of this compound

Research Findings and Industrial Considerations

  • Yield and Purity: Reported yields for similar carbamate-protected piperidinone derivatives range from 70% to 90% with enantiomeric excess >99% when chiral catalysts or starting materials are employed.
  • Scalability: The use of phase transfer catalysis and mild oxidants facilitates scale-up due to safer reaction conditions and straightforward work-up.
  • Selectivity: The chiral preparation method ensures minimal racemization, critical for pharmaceutical applications.
  • Environmental and Safety Aspects: Mild conditions reduce hazardous waste; tert-butyl carbamate protection is reversible under acidic conditions, allowing downstream modifications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Phase Transfer Catalysis with H2O2 oxidation Phase transfer catalyst, H2O2, alkaline medium Mild temperature, aqueous-organic biphasic High stereoselectivity, industrially viable Requires optimization for specific substrates
Carbamate Protection tert-butyl chloroformate, base (TEA) 0–25°C, organic solvent High yield, well-established Sensitive to moisture
Piperidinone Ring Formation Chiral amino acid precursors, cyclization reagents Acid/base catalysis, controlled temperature Stereochemical control Multi-step, may require purification

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in pharmaceutical research and development .

Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its role as a protecting group is crucial in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The removal of the tert-butyl group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the free amine .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Evidence ID
tert-Butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate (Target) Piperidine 6-oxo, (2R)-Boc ~243.3 (estimated) High polarity due to oxo group; chiral center at C2 N/A
tert-Butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate Pyrrolidine 4,4-difluoro, (2S)-Boc 278.3 (CAS 1363384-66-0) Enhanced metabolic stability from fluorine; reduced ring size vs. piperidine
tert-Butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate Piperidine 3,3-dimethyl, Boc ~255.4 (estimated) Steric hindrance from methyl groups; increased lipophilicity
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine 6-amino, Boc ~236.3 (estimated) Aromatic system; planar geometry vs. saturated piperidine
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate Pyridine 5-bromo, 6-chloro, Boc 316.6 (CAS 748812-75-1) Halogenated aromatic ring; high lipophilicity and electrophilicity

Key Observations:

  • Stereochemistry: The (2R)-configuration distinguishes it from (2S)-configured analogs (e.g., CAS 1363384-66-0), which may exhibit divergent biological activities .
  • Metabolic Stability: Fluorinated pyrrolidine analogs (e.g., CAS 1363384-66-0) are likely more resistant to oxidative metabolism than the oxo-piperidine target .

Biological Activity

Tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate, a compound with the CAS number 2841003-94-7, is a carbamate derivative that has garnered interest in pharmacological research due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.26 g/mol
  • Purity : Typically around 95% .

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase and β-secretase activities, which are crucial in the pathogenesis of Alzheimer's disease (AD) .

Neuroprotective Effects

In vitro studies have demonstrated that this class of compounds may offer neuroprotective effects against amyloid beta-induced toxicity. Specifically, they have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and diminish oxidative stress markers in astrocyte cultures exposed to amyloid beta .

Multi-target Approach

The compound's design suggests a multi-target mechanism, potentially addressing various pathways involved in neurodegeneration. By targeting multiple molecular sites, it may provide a more effective strategy in modifying the progression of diseases like Alzheimer's compared to single-target drugs .

Study 1: Neuroprotection Against Amyloid Beta

In a study assessing the protective effects of related compounds on astrocytes, researchers found that treatment with these compounds significantly reduced cell death induced by amyloid beta . The results highlighted a decrease in β-secretase activity and amyloid plaque formation, suggesting a potential therapeutic role for this class of compounds in Alzheimer's disease.

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetics of similar carbamate derivatives indicated favorable absorption and distribution characteristics in animal models. However, bioavailability issues were noted, which could limit effectiveness in vivo .

Study 3: Comparative Efficacy with Established Treatments

In comparative studies against established treatments like galantamine, the new compound exhibited moderate efficacy but did not reach statistical significance. This suggests that while promising, further optimization may be necessary to enhance its therapeutic potential .

Data Table: Biological Activity Overview

Activity Description References
Enzyme Inhibition Inhibits acetylcholinesterase and β-secretase
Neuroprotection Reduces TNF-α levels; protects astrocytes from amyloid beta toxicity
Pharmacokinetics Favorable absorption but limited bioavailability
Comparative Efficacy Moderate efficacy compared to galantamine

Q & A

Q. What are the established synthetic routes for tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between tert-butyl carbamate derivatives and functionalized piperidine precursors. Key steps include:

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the carbamate nitrogen, enabling nucleophilic attack on the piperidinylmethyl electrophile .
  • Solvent Optimization : Polar aprotic solvents like THF or DMF are preferred for their ability to stabilize intermediates. For example, THF at 60°C yields ~75% purity, while DMF at room temperature achieves ~68% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.4 ppm for 9H singlet) and piperidinyl carbonyl (δ 170-175 ppm). Chiral shift reagents or derivatization can verify the (2R) configuration .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 285.3) and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemical ambiguities by analyzing bond angles and torsional strain in crystalline forms .

Q. What are the recommended storage conditions and handling protocols to prevent decomposition?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (argon) in amber vials to prevent oxidation and hydrolysis of the carbamate group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions, which cleave the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can researchers investigate the role of the (2R) stereochemical configuration in modulating biological target interactions?

Methodological Answer:

  • Enantiomer Synthesis : Prepare both (2R) and (2S) enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., proteases or kinases). For example, the (2R) enantiomer may show 10-fold higher affinity due to optimal hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

  • Multiscale Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with MD simulations to assess solvation effects and transition states .
  • Experimental Validation : Use kinetic isotope effects (KIEs) or Hammett plots to validate computationally predicted reaction mechanisms .

Q. What methodologies establish structure-activity relationships (SAR) between this compound and its analogs in enzyme inhibition studies?

Methodological Answer:

  • Analog Synthesis : Modify the piperidinyl ring (e.g., introduce methyl groups or replace oxygen with sulfur) and measure inhibitory activity .
  • Crystallographic Analysis : Co-crystallize analogs with target enzymes (e.g., HIV-1 protease) to map binding interactions. For example, bulkier substituents at the 6-position may sterically hinder active-site access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.